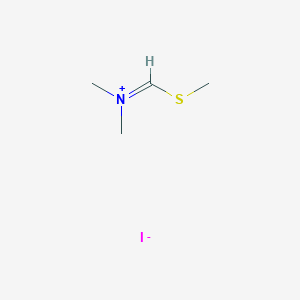

N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dimethyl(methylsulfanylmethylidene)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10NS.HI/c1-5(2)4-6-3;/h4H,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPBAGFOLLWBKGJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](=CSC)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10INS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90492930 | |

| Record name | N,N-Dimethyl(methylsulfanyl)methaniminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90492930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29085-13-0 | |

| Record name | N,N-Dimethyl(methylsulfanyl)methaniminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90492930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium Iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-depth Technical Guide: N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide

CAS Number: 29085-13-0

Abstract: This technical guide provides a comprehensive overview of N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide, a versatile reagent in modern organic synthesis. The guide covers its physicochemical properties, a detailed synthesis protocol, and its key applications, with a focus on the mechanistic rationale behind its reactivity. This document is intended for researchers, chemists, and professionals in drug discovery and development who require a practical and in-depth understanding of this compound.

Introduction and Physicochemical Properties

This compound, also known as N,N-Dimethyl-N-(methylsulfanylmethylene)iminium iodide, is a quaternary ammonium salt with the CAS number 29085-13-0.[1][2][3] Structurally, it is an iminium salt, which imparts significant electrophilic character to the central carbon atom. This reactivity profile makes it a valuable tool for the construction of complex molecular architectures.

While sometimes generally categorized in commercial sources as a methylating agent or phase transfer catalyst, its primary utility in synthetic chemistry is as an electrophilic building block for the introduction of the dimethylaminomethylene group or as a precursor to other reactive species.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 29085-13-0 | [2][3] |

| Molecular Formula | C₄H₁₀INS | [1][2][3] |

| Molecular Weight | 231.10 g/mol | [1] |

| Appearance | White to yellow powder or crystalline solid | [1][2] |

| Melting Point | 122 - 127 °C | [1] |

| Synonyms | N,N-Dimethyl-N-(methylsulfanylmethylene)iminium iodide | [1][2] |

Synthesis of this compound

The synthesis of this iminium salt is analogous to the preparation of similar electrophilic reagents, such as Eschenmoser's salt. A common and effective laboratory-scale synthesis involves the reaction of a suitable precursor with an iodide source. While specific peer-reviewed syntheses for this exact compound are not extensively documented, a logical and established approach is the reaction of dimethylthioformamide with methyl iodide.

Synthesis Protocol

Reaction Scheme: (CH₃)₂NC(S)H + CH₃I → [ (CH₃)₂N=C(SMe)H ]⁺I⁻

Materials and Equipment:

-

N,N-Dimethylthioformamide (DMTF)

-

Methyl iodide (MeI)

-

Anhydrous diethyl ether

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Stir plate

-

Inert atmosphere setup (Nitrogen or Argon)

-

Buchner funnel and filtration flask

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere of nitrogen, dissolve N,N-Dimethylthioformamide (1.0 eq) in anhydrous diethyl ether. The use of an inert atmosphere is crucial as the product is hygroscopic and moisture can lead to decomposition.

-

Addition of Reagent: While stirring the solution at room temperature, add methyl iodide (1.1 eq) dropwise. Methyl iodide is a volatile and toxic reagent and should be handled in a well-ventilated fume hood.

-

Reaction: The reaction is typically exothermic. Upon addition of methyl iodide, a precipitate will begin to form. To ensure the reaction goes to completion, continue stirring at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting DMTF.

-

Isolation of Product: Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.

-

Purification: Wash the collected solid with several portions of cold, anhydrous diethyl ether to remove any unreacted starting materials. This washing step is critical for obtaining a high-purity product.

-

Drying: Dry the purified white to yellowish crystalline solid under high vacuum to remove residual solvent. The product should be stored in a desiccator under an inert atmosphere to prevent degradation.

Diagram of Synthesis Workflow

Sources

An In-depth Technical Guide to the Synthesis of N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, mechanistic underpinnings, and characterization of N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide. This versatile reagent, a valuable tool in modern organic synthesis, serves as a potent electrophilic aminomethylating and thiomethylating agent. This document offers a detailed experimental protocol, grounded in established chemical principles, designed to be a self-validating system for researchers. We will explore the causality behind experimental choices, from reagent selection to reaction conditions and purification strategies, ensuring a deep understanding of the process. The guide includes a thorough discussion of the reaction mechanism, data presentation in tabular and graphical formats, and a complete set of references to authoritative sources.

Introduction and Strategic Significance

This compound, also known as N,N-Dimethyl(methylthio)methaniminium iodide, is a stable, crystalline iminium salt. Its structure features a highly electrophilic carbon atom, making it an excellent reagent for the introduction of a dimethylaminomethylenethioether moiety onto a wide range of nucleophiles. This reactivity profile makes it a valuable asset in the synthesis of complex molecules, particularly in the development of pharmaceuticals and agrochemicals where precise functional group installation is paramount.

Unlike the more common Eschenmoser's salt, which introduces a dimethylaminomethyl group, this thio-analog offers unique synthetic possibilities, enabling the construction of thioacetals and other sulfur-containing functionalities. Its applications extend to its use as a phase transfer catalyst and as a precursor for fine chemical intermediates.[1] This guide will focus on its most common and reliable synthesis: the direct S-alkylation of N,N-dimethylthioformamide with methyl iodide.

Mechanistic Insights: The Sₙ2 Alkylation Pathway

The formation of this compound from N,N-dimethylthioformamide and methyl iodide is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction. The sulfur atom of the thioamide is significantly more nucleophilic than the nitrogen atom due to its larger size, greater polarizability, and the resonance contribution of the thioamide functional group.

The key steps are:

-

Nucleophilic Attack: The lone pair of electrons on the sulfur atom of N,N-dimethylthioformamide acts as the nucleophile, attacking the electrophilic methyl group of methyl iodide.

-

Transition State: A trigonal bipyramidal transition state is formed where the sulfur-carbon bond is forming concurrently with the carbon-iodine bond breaking.

-

Product Formation: The iodide ion is displaced as a leaving group, resulting in the formation of the stable, cationic N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium species, with iodide as the counter-ion.

This reaction is highly efficient due to the excellent nucleophilicity of the thioamide sulfur and the superb leaving group ability of the iodide ion.

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add N,N-dimethylthioformamide (4.46 g, 50.0 mmol).

-

Dissolution: Add 50 mL of anhydrous acetone to the flask. Stir the mixture under a nitrogen atmosphere until the thioamide is fully dissolved.

-

Reagent Addition: Cool the flask to 0°C using an ice-water bath. To the stirred solution, add methyl iodide (3.28 mL, 52.5 mmol) dropwise via a syringe over 10-15 minutes.

-

Causality Note: Slow addition at low temperature is crucial to control the exothermic nature of the reaction and prevent potential side reactions. A slight excess of methyl iodide ensures complete consumption of the limiting reagent.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 12-18 hours.

-

System Validation: As the reaction progresses, a white to pale-yellow precipitate of the product will form. The formation of this solid is a key indicator of success.

-

-

Product Isolation: Once the reaction is complete (typically judged by the cessation of further precipitation), cool the flask in an ice bath for 30 minutes to maximize the precipitation of the product.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold (0°C) anhydrous diethyl ether (2 x 50 mL).

-

Causality Note: The product is sparingly soluble in acetone and virtually insoluble in diethyl ether. Washing with cold ether effectively removes unreacted starting materials and residual solvent without significant product loss.

-

-

Drying: Transfer the crystalline solid to a clean, pre-weighed watch glass and dry under high vacuum for 2-4 hours to remove all traces of solvent.

-

Yield and Storage: Determine the final mass and calculate the yield. The expected yield is typically high (>90%). The product, this compound, should be a white to pale-yellow crystalline solid. [2][3]Store the product at 2-8°C under an inert atmosphere, protected from light and moisture. [2]

Characterization and Quality Control

To confirm the identity and purity of the synthesized product, the following analytical techniques are recommended.

| Property / Technique | Expected Result |

| Appearance | White to pale-yellow crystalline solid. [2][3] |

| Melting Point | 122-127 °C. [4]A sharp melting point within this range is indicative of high purity. |

| ¹H NMR | (400 MHz, DMSO-d₆, δ in ppm): Expected chemical shifts would be approximately: 9.5-10.0 (s, 1H, N=CH-S), 3.5-3.8 (s, 6H, N(CH₃)₂), 2.8-3.1 (s, 3H, S-CH₃). Note: These are predicted values based on similar structures; the user should acquire a spectrum for confirmation. |

| ¹³C NMR | (100 MHz, DMSO-d₆, δ in ppm): Expected chemical shifts would be approximately: 170-175 (N=CH-S), 40-45 (N(CH₃)₂), 15-20 (S-CH₃). Note: Predicted values. |

| FT-IR | (KBr, cm⁻¹): Characteristic peaks expected around 1640-1680 (C=N⁺ stretch), 2900-3000 (C-H stretch). |

Troubleshooting and Field Insights

-

Low or No Yield:

-

Problem: Moisture in the reagents or solvent can hydrolyze the product.

-

Solution: Ensure all glassware is flame-dried, and use anhydrous solvents.

-

Problem: Incomplete reaction.

-

Solution: Extend the reaction time or gently warm the mixture (e.g., to 35-40°C) to drive the reaction to completion.

-

-

Product Discoloration (Yellow/Brown):

-

Problem: Presence of iodine (I₂) due to slight decomposition of methyl iodide or the product upon exposure to light.

-

Solution: This typically does not affect reactivity for most applications. For high-purity material, recrystallization from a suitable solvent system (e.g., acetone/ether) can be performed. Ensure storage is in a dark, cold environment.

-

Conclusion

The synthesis of this compound via the S-alkylation of N,N-dimethylthioformamide is a straightforward and high-yielding procedure. By understanding the underlying Sₙ2 mechanism and adhering to the detailed protocol, researchers can reliably produce this valuable synthetic intermediate. The self-validating nature of the protocol, from observing precipitation to final characterization, provides confidence at each step of the process. This guide serves as a robust resource for the successful preparation and application of this versatile reagent in advanced organic synthesis.

References

-

Patai, S., & Weiss, S. (1959). Kinetics of N-alkylation of diarylamines by methyl iodide in NN-dimethylformamide. Journal of the Chemical Society (Resumed), 1035. [Link]

-

PubChem. Dimethyl(methylene)ammounium iodide. National Center for Biotechnology Information. [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium Iodide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide (CAS 29085-13-0), a versatile reagent in organic synthesis. The document delves into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and predicted Mass Spectrometry (MS) data, offering field-proven insights into its structural characterization. Detailed experimental protocols for its synthesis and spectroscopic analyses are also presented, ensuring scientific integrity and reproducibility. This guide is intended to be an essential resource for researchers leveraging this thioiminium salt in synthetic chemistry and drug development.

Introduction: The Chemical Identity and Utility of this compound

This compound, also known as a thioiminium salt, is a valuable reagent in organic synthesis, primarily utilized for the conversion of alcohols to alkyl iodides and as a coupling agent.[1][2] Its reactivity stems from the electrophilic nature of the central carbon atom, making it susceptible to nucleophilic attack. Understanding its precise molecular structure through spectroscopic methods is paramount for predicting its reactivity and ensuring the desired outcomes in synthetic protocols.

This guide will systematically dissect the spectroscopic fingerprint of this compound, providing a foundational understanding for its application.

Molecular Structure and Spectroscopic Correlation

The core of interpreting spectroscopic data lies in correlating the observed signals with the molecule's structural features. The cationic component, N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium, possesses several key structural elements that give rise to distinct spectroscopic signatures.

Caption: Structure of the N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 3.16 | s | 3H | S-CH₃ |

| 3.40 | s | 3H | N-CH₃ |

| 3.90 | s | 3H | N-CH₃ |

| 11.14 | s | 1H | S-CH =N |

Data obtained in CDCl₃ at 600 MHz.

The ¹H NMR spectrum displays four distinct singlets, which aligns with the ten protons in the molecule being in four unique chemical environments.

-

The Methine Proton (11.14 ppm): The most downfield signal at 11.14 ppm is assigned to the methine proton (-CH=N-). Its significant deshielding is a direct consequence of the adjacent positively charged nitrogen atom and the double bond character, which withdraws electron density from this proton.

-

The N-Methyl Protons (3.40 and 3.90 ppm): The presence of two separate singlets for the N-methyl groups indicates that they are diastereotopic. This is due to hindered rotation around the C=N double bond, placing one methyl group syn and the other anti to the methylsulfanyl group, thus they experience different magnetic environments.

-

The S-Methyl Protons (3.16 ppm): The singlet at 3.16 ppm is assigned to the protons of the methyl group attached to the sulfur atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 16.6 | S-C H₃ |

| 42.7 | N-C H₃ |

| 48.9 | N-C H₃ |

| 183.5 | S-C H=N |

Data obtained in CDCl₃ at 150 MHz.

The ¹³C NMR spectrum shows four signals, corresponding to the four unique carbon atoms in the cationic structure.

-

The Iminium Carbon (183.5 ppm): The most deshielded carbon at 183.5 ppm is the central carbon of the S-CH=N moiety. This significant downfield shift is characteristic of an iminium carbon, which is highly electron-deficient due to the adjacent positively charged nitrogen and the double bond.

-

The N-Methyl Carbons (42.7 and 48.9 ppm): Similar to the proton spectrum, the two N-methyl carbons are inequivalent due to restricted rotation around the C=N bond, resulting in two distinct signals.

-

The S-Methyl Carbon (16.6 ppm): The most upfield signal is assigned to the carbon of the S-methyl group.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Table 3: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2983 | Medium | C-H stretch (aliphatic) |

| 1639 | Strong | C=N⁺ stretch (iminium) |

| 1442 | Medium | C-H bend (CH₃) |

| 1408 | Medium | C-H bend (CH₃) |

Data obtained from a neat sample.

-

The C=N⁺ Stretch (1639 cm⁻¹): The strong absorption at 1639 cm⁻¹ is the most characteristic feature of the IR spectrum. This band is assigned to the stretching vibration of the carbon-nitrogen double bond of the iminium functionality. The position of this band is indicative of the double bond character and the influence of the positive charge on the nitrogen.

-

C-H Vibrations: The absorption at 2983 cm⁻¹ corresponds to the stretching vibrations of the aliphatic C-H bonds in the methyl groups. The bands at 1442 cm⁻¹ and 1408 cm⁻¹ are attributed to the asymmetric and symmetric bending vibrations of these methyl groups.

Mass Spectrometry (MS)

Predicted Fragmentation Pathway

Electron impact (EI) or electrospray ionization (ESI) would generate the parent cation. The primary fragmentation pathway is expected to be α-cleavage, which is a characteristic fragmentation for amines and related compounds.

Caption: Predicted major fragmentation pathways for the N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium cation.

-

Major Fragment (m/z = 58): The most likely fragmentation is the cleavage of the C-S bond, which is an α-cleavage relative to the iminium nitrogen. This would result in the loss of a methylsulfanyl radical (•SCH₃) and the formation of the stable N,N-dimethylvinyliminium cation, [CH₂=CHN(CH₃)₂]⁺, with a mass-to-charge ratio (m/z) of 58. This fragment is expected to be the base peak in the spectrum.

-

Alternative Fragments: Other less prominent fragmentation pathways could involve the loss of the dimethylamino group to give a fragment at m/z 60, or the loss of a methyl radical from one of the N-methyl groups.

Experimental Protocols

Synthesis of this compound

Trustworthiness: This protocol is based on the established method of preparing thioiminium salts from their corresponding thioamides.

Caption: Step-by-step synthesis of this compound.

Detailed Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve N,N-dimethylthioformamide (1.0 eq) in a suitable anhydrous solvent such as diethyl ether or dichloromethane.

-

To this solution, add iodomethane (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. A precipitate will form as the reaction progresses.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to yield this compound as a white to pale yellow solid.

Spectroscopic Analysis Protocols

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are to be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum is to be obtained using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed directly using an attenuated total reflectance (ATR) accessory, or as a KBr pellet.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be performed using an ESI or FAB (Fast Atom Bombardment) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the exact mass of the cation.

Conclusion

The spectroscopic data presented in this guide provide a definitive and comprehensive characterization of this compound. The distinct signals in the ¹H and ¹³C NMR spectra, particularly the downfield shifts of the iminium proton and carbon, and the inequivalence of the N-methyl groups, are key identifiers. The strong C=N⁺ stretching frequency in the IR spectrum further confirms the presence of the iminium functional group. While experimental mass spectrometry data is pending, the predicted fragmentation pattern provides a reliable guide for its identification. The provided synthesis and analysis protocols offer a robust framework for the preparation and characterization of this important synthetic reagent.

References

-

Ellwood, A. R., & Porter, M. J. (2009). Selective Conversion of Alcohols into Alkyl Iodides Using a Thioiminium Salt. The Journal of Organic Chemistry, 74(20), 7982–7985. [Link]

-

Grounds, H., Ermanis, K., Newgas, S. A., & Porter, M. J. (2017). Conversion of Alcohols to Phosphorothiolates Using a Thioiminium Salt as Coupling Agent. The Journal of Organic Chemistry, 82(23), 12735–12739. [Link]

-

Doc Brown's Chemistry. Mass spectrum of dimethylamine. [Link]

Sources

The Thio-Eschenmoser Salt: A Comprehensive Technical Guide to the Mechanism of Action of N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide

Abstract

This technical guide provides an in-depth exploration of the synthesis, physicochemical properties, and mechanism of action of N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide, a versatile reagent in modern organic synthesis. Often referred to as a "Thio-Eschenmoser Salt," this compound serves as a potent electrophile for the introduction of the dimethylaminomethylene-thio moiety onto a wide range of nucleophiles. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the reagent's reactivity with carbon, nitrogen, and sulfur nucleophiles, supported by mechanistic insights, experimental protocols, and a comparative analysis with the classical Eschenmoser's salt.

Introduction: Unveiling the Thio-Eschenmoser Salt

This compound, with the CAS Number 29085-13-0, is a stable, crystalline solid that has emerged as a valuable tool for synthetic chemists.[1] Its structure, featuring a positively charged iminium ion stabilized by a methylsulfanyl group, renders the methylene carbon highly electrophilic and susceptible to attack by a diverse array of nucleophiles.[2] This reactivity profile makes it a key reagent for the construction of complex molecular architectures, finding applications in the synthesis of pharmaceuticals and fine chemicals.[1]

This guide will dissect the fundamental principles governing the reactivity of this thioiminium salt, providing a framework for its rational application in synthesis. We will delve into its preparation, its characteristic reactions, and the subtle yet significant differences that distinguish it from its oxygenated counterpart, the Eschenmoser's salt.

Synthesis and Physicochemical Properties

Synthesis

The preparation of this compound is typically achieved through the S-methylation of N,N-dimethylthioformamide using methyl iodide. This reaction proceeds via a nucleophilic attack of the sulfur atom of the thioformamide onto the methyl group of methyl iodide, forming the stable thioiminium salt.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

N,N-Dimethylthioformamide

-

Methyl iodide

-

Anhydrous diethyl ether

-

-

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve N,N-dimethylthioformamide (1.0 equivalent) in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add methyl iodide (1.1 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. A precipitate will form.

-

Collect the solid product by vacuum filtration, wash with copious amounts of anhydrous diethyl ether to remove any unreacted starting materials, and dry under high vacuum.

-

The resulting this compound is typically a white to pale yellow crystalline solid and can be stored under an inert atmosphere.

-

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₄H₁₀INS |

| Molecular Weight | 231.10 g/mol |

| Appearance | White to yellow crystalline powder[3] |

| Melting Point | 122-126 °C |

| CAS Number | 29085-13-0 |

| Solubility | Soluble in polar aprotic solvents like DMF and DMSO. |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is characterized by singlets for the two N-methyl groups and the S-methyl group. The chemical shifts can vary slightly depending on the solvent used.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the N-methyl carbons, the S-methyl carbon, and the highly deshielded iminium carbon.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic C-H stretching and bending frequencies, as well as a strong absorption band corresponding to the C=N⁺ stretch of the iminium functional group.

Core Mechanism of Action: The Electrophilic Nature of the Thioiminium Ion

The reactivity of this compound is dominated by the electrophilic character of the central carbon atom. The positive charge on the nitrogen atom is delocalized onto the carbon through resonance, creating a potent electrophilic site for nucleophilic attack. The methylsulfanyl group (-SMe) serves as an excellent leaving group, facilitating the substitution reaction.

The general mechanism can be depicted as a nucleophilic addition to the iminium carbon, followed by the elimination of methanethiol.

Caption: Mechanism of reaction with a ketone enolate.

Experimental Protocol: Reaction with Cyclohexanone Enolate

-

Materials:

-

Cyclohexanone

-

Lithium diisopropylamide (LDA) in THF

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

Aqueous ammonium chloride solution

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve cyclohexanone (1.0 equivalent) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of LDA in THF (1.05 equivalents) dropwise, and stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.

-

Add a solution of this compound (1.1 equivalents) in anhydrous THF dropwise to the enolate solution at -78 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Reaction with Nitrogen Nucleophiles (Amines)

Primary and secondary amines act as effective nucleophiles, attacking the thioiminium salt to form aminal-like intermediates, which can then eliminate methanethiol to yield formamidinium salts.

Mechanism with a Primary Amine:

Caption: Mechanism of reaction with a primary amine.

Reaction with Sulfur Nucleophiles (Thiols)

Thiols, being soft and highly effective nucleophiles, readily react with this compound. This reaction leads to the formation of dithioacetal-like intermediates, which upon elimination of methanethiol, can yield thioformamidinium salts.

Mechanism with a Thiol:

Caption: Mechanism of reaction with a thiol.

Comparative Analysis: Thio-Eschenmoser Salt vs. Eschenmoser's Salt

The classical Eschenmoser's salt, N,N-dimethylmethyleneiminium iodide, is a powerful aminomethylating agent. [4]The key difference between the two reagents lies in the nature of the leaving group and the resulting product.

| Feature | This compound (Thio-Eschenmoser Salt) | N,N-Dimethylmethyleneiminium iodide (Eschenmoser's Salt) |

| Reactive Moiety | (CH₃)₂N⁺=CH-S-CH₃ | (CH₃)₂N⁺=CH₂ |

| Leaving Group | Methanethiol (CH₃SH) | Not applicable (direct addition) |

| Product of Reaction | Introduces a C(H)=[N⁺(CH₃)₂] group with displacement of -S-CH₃ | Introduces a -CH₂-N(CH₃)₂ group |

| Primary Application | Synthesis of ketene S,N-acetals, formamidinium salts, and related structures. | Mannich-type reactions for aminomethylation. [4] |

The presence of the methylsulfanyl group in the Thio-Eschenmoser salt provides a different reactivity profile, allowing for the formation of vinylogous systems and offering alternative synthetic strategies compared to the direct aminomethylation achieved with Eschenmoser's salt.

Summary of Applications and Reaction Parameters

The following table summarizes the typical reaction conditions and expected outcomes for the reaction of this compound with various nucleophiles.

| Nucleophile Class | Typical Substrate | Base (if required) | Solvent | Temperature (°C) | Product Type |

| Carbon | Ketones, Esters | LDA, NaH, etc. | THF, DMF | -78 to RT | Vinylogous iminium salts |

| Nitrogen | Primary & Secondary Amines | None or mild base | CH₂Cl₂, CH₃CN | RT | Formamidinium salts |

| Oxygen | Alcohols | Imidazole (catalytic) | Toluene, THF | 85 | Alkyl iodides (via intermediate) [2] |

| Sulfur | Thiols | Mild base (e.g., Et₃N) | CH₂Cl₂, DMF | RT | Thioformamidinium salts |

Conclusion

This compound is a highly valuable and versatile electrophilic reagent in organic synthesis. Its ability to react with a wide range of nucleophiles under generally mild conditions makes it an attractive tool for the construction of diverse molecular frameworks. Understanding its mechanism of action, as detailed in this guide, is crucial for its effective application in the synthesis of complex target molecules, particularly in the fields of pharmaceutical and materials science. The distinct reactivity of this "Thio-Eschenmoser Salt" compared to its classical counterpart provides chemists with a broader palette of synthetic methodologies for C-C and C-heteroatom bond formation.

References

- Bruker. (n.d.). 1H and 13C NMR spectra.

-

ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

- Ellwood, A. R., & Porter, M. J. (2009). Selective Conversion of Alcohols into Alkyl Iodides Using a Thioiminium Salt. The Journal of Organic Chemistry, 74(20), 7982–7985.

-

PubChem. (n.d.). Dimethyl(methylene)ammounium iodide. Retrieved from [Link]

Sources

N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide safety and handling precautions

An In-Depth Technical Guide to the Safe Handling of N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide

Authored by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the safety protocols and handling procedures for this compound (CAS No: 29085-13-0). Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with field-proven methodologies for risk mitigation. The focus is on understanding the compound's inherent hazards, implementing a hierarchy of controls, and executing precise protocols for its use, storage, and disposal to ensure a safe laboratory environment.

Compound Identification and Physicochemical Profile

This compound is a versatile quaternary ammonium compound widely employed in organic synthesis. Its primary applications include serving as a potent methylating agent and a reagent in various chemical transformations, crucial for the development of novel pharmaceuticals and agrochemicals.[1][2] Its efficacy is matched by a distinct hazard profile that necessitates meticulous handling.

A summary of its key physicochemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 29085-13-0 | [3][4] |

| Molecular Formula | C₄H₁₀INS | [3][4] |

| Molecular Weight | 231.10 g/mol | [3][4] |

| Appearance | White to yellow powder or crystal | [4] |

| Melting Point | 122-126 °C | [3] |

| Purity | Typically >95% | [3] |

| Sensitivities | Moisture, Light, and Air Sensitive | [5] |

Hazard Analysis and Toxicological Assessment

Understanding the hazard profile is the foundation of safe handling. This compound presents multiple risks that must be managed through informed protocols.

GHS Hazard Classification

The Globally Harmonized System (GHS) classification for this compound mandates specific precautionary measures.

| Hazard Class | Category | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [6] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [6] |

| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation | [6] |

| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation | [5][7] |

| Signal Word | Warning | [6] |

Toxicological Insights

As a quaternary ammonium compound (QAC), its toxicity is linked to its cationic structure, which can interact with negatively charged cell membranes, leading to disruption and cell death.[8] This mechanism underpins its irritant properties. Ingestion can cause gastrointestinal irritation.[9] Prolonged or repeated exposure can lead to more significant health effects. Currently, no specific antidote exists for QAC toxicity; treatment is supportive and focuses on decontamination and symptom management.[8]

Reactivity and Stability Profile

This compound's utility is linked to its reactivity, which also defines its primary handling challenges.

-

Moisture Sensitivity: The compound is hygroscopic and reacts with water. While the exact hydrolysis pathway is not detailed in the available literature, contact with moisture will degrade the reagent and may release volatile, hazardous compounds. It must be handled under dry, inert conditions.[5]

-

Light Sensitivity: Exposure to light can cause degradation. The material should be stored in opaque or amber containers.[5]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, water, and moisture.[9]

-

Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes of carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen iodide.[6]

Risk Mitigation: Engineering Controls & Personal Protective Equipment (PPE)

A systematic approach to risk mitigation, based on the hierarchy of controls, is essential. The most effective measures involve engineering solutions that isolate the researcher from the hazard, supplemented by robust PPE.

Caption: Hierarchy of controls for managing exposure risks.

Engineering Controls

-

Primary Containment: All weighing and transfers of the solid compound must be performed within a certified chemical fume hood or, for maximum protection against moisture and air, inside an inert atmosphere glove box.[10]

-

Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions. Local exhaust ventilation at the source of potential dust formation is critical.[6]

-

Reaction Setup: For reactions, using a Schlenk line allows for the maintenance of an inert atmosphere (nitrogen or argon) throughout the experiment, preventing degradation of the reagent.[11]

Personal Protective Equipment (PPE)

PPE is a mandatory final line of defense and should never be used as a substitute for engineering controls.

-

Eye and Face Protection: Wear chemical safety goggles with side shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[6]

-

Hand Protection: Handle with chemical-resistant gloves (e.g., Nitrile rubber, minimum layer thickness 0.11 mm). Always inspect gloves before use and use proper glove removal technique to avoid skin contact.[6]

-

Skin and Body Protection: Wear a flame-retardant lab coat and closed-toe shoes. Ensure sleeves are fully extended.

-

Respiratory Protection: If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary.[12]

Standard Operating Procedure (SOP) for Handling

This section provides a detailed workflow for a common laboratory task: weighing the solid reagent and preparing a solution under an inert atmosphere.

Protocol: Weighing and Dissolution in a Glove Box

This protocol represents the best practice for ensuring reagent integrity and operator safety.

-

Preparation:

-

Ensure the glove box has a stable inert atmosphere (<1 ppm O₂ and H₂O).

-

Gather all necessary, oven-dried glassware (e.g., vial, beaker, spatula, magnetic stir bar) and equipment.

-

Transfer all items into the glove box antechamber and cycle vacuum/inert gas at least three times.[1]

-

-

Weighing:

-

Bring the reagent container to ambient temperature inside the glove box before opening to prevent condensation.

-

Place a tared weigh boat or vial on a balance inside the glove box.

-

Carefully transfer the desired amount of the white-to-yellow solid using a clean spatula. Avoid creating dust.

-

Securely close the main reagent container immediately after dispensing.

-

-

Dissolution:

-

Add the weighed solid to the reaction flask or a suitable container.

-

Using a pipette, slowly add the desired anhydrous solvent (e.g., DMF, acetonitrile) to the solid.[5]

-

Add a stir bar and stir until fully dissolved.

-

The resulting solution is now ready for use in the reaction. Seal the vessel before removing it from the glove box if the subsequent steps are to be performed on a Schlenk line.

-

Storage, Spill, and Waste Management

Storage

Proper storage is critical to maintain the reagent's stability and prevent hazardous situations.

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][13] Refrigeration (2-8 °C) is often recommended.[2]

-

Atmosphere: Store under an inert gas (e.g., argon or nitrogen) to protect from moisture and air.[12]

-

Segregation: Keep away from incompatible materials such as strong oxidizing agents and water.[9] Store in a locked cabinet or a restricted-access area.[6][13]

Spill Response

In the event of a spill, a calm and systematic response is crucial.

Caption: Emergency workflow for spill response.

Key Spill Cleanup Steps:

-

Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if dust is airborne.

-

Protect Yourself: Don the appropriate PPE, including respiratory protection if necessary.[6]

-

Containment: Prevent the powder from becoming airborne. Do not use water.

-

Cleanup: Gently sweep up the material and place it into a suitable, closed, and labeled container for disposal. Avoid creating dust.[6][13]

-

Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by a thorough wash with soap and water.

-

Disposal: Dispose of the container and all cleanup materials as hazardous waste according to institutional and local regulations.[6][13]

Waste Management

-

Container Disposal: Contaminated containers and unused material must be treated as hazardous waste.

-

Procedure: Dispose of contents and container to an approved waste disposal plant. Do not allow the product to enter drains.[6]

Emergency and First Aid Procedures

Immediate and correct first aid is vital in case of accidental exposure. Always show the Safety Data Sheet (SDS) to attending medical personnel.

-

If Ingested:

-

In Case of Skin Contact:

-

In Case of Eye Contact:

-

If Inhaled:

References

-

Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews. [Link]

-

Quaternary Ammonium Compound Toxicity - StatPearls - NCBI Bookshelf - NIH. [Link]

-

Quaternary Ammonium Compounds in Cleaning Products - Mount Sinai. [Link]

Sources

- 1. molan.wdfiles.com [molan.wdfiles.com]

- 2. chemimpex.com [chemimpex.com]

- 3. N,N-二甲基-N-(甲基硫烷基亚甲基)碘化铵 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound [cymitquimica.com]

- 5. (N,N-Dimethyl)methyleneammonium iodide, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. nfwf.org [nfwf.org]

- 7. (N,N-Dimethyl)methyleneammonium iodide, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. Quaternary Ammonium Compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. ossila.com [ossila.com]

- 11. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]

- 12. Quaternary Ammonium Compounds-How to Dilute Multi-Quats - Indigo Instruments [blog.indigoinstruments.com]

- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

The Emergence of a Versatile Reagent: A Technical Guide to N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium Iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Salts

In the landscape of synthetic organic chemistry, the family of iminium salts holds a prominent position as versatile reagents for carbon-carbon and carbon-heteroatom bond formation. Among these, Eschenmoser's salt, N,N-dimethylmethyleneiminium iodide, has enjoyed widespread application and recognition. However, a lesser-known yet equally potent relative, N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide , has carved its own niche, offering unique reactivity and synthetic advantages. This technical guide provides an in-depth exploration of this powerful thioiminium salt, from its fundamental properties to its practical applications in modern organic synthesis, with a particular focus on its role in drug discovery and development. While the historical record of its initial discovery remains somewhat obscure in comparison to its more famous oxygen- and nitrogen-containing counterparts, its utility is well-documented in contemporary chemical literature.

Core Properties and Characteristics

This compound is a stable, crystalline solid, typically appearing as a white to yellow powder.[1] Its structure, featuring a sulfur atom adjacent to the iminium carbon, imparts distinct electronic properties that govern its reactivity.

| Property | Value | Source |

| Molecular Formula | C₄H₁₀INS | [1] |

| Molecular Weight | 231.10 g/mol | [1] |

| CAS Number | 29085-13-0 | [1] |

| Appearance | White to yellow powder/crystal | [1] |

| Melting Point | 122-126 °C | |

| Storage | Store at 2-8 °C under an inert atmosphere | [1] |

The key to the reactivity of this salt lies in the resonance stabilization of the cation, which localizes a significant degree of positive charge on the carbon atom, rendering it highly electrophilic.

Caption: Resonance contributors of the N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium cation.

Synthesis of the Thioiminium Salt: A Practical Protocol

While the seminal report on the synthesis of this compound is not as prominently cited as that of other named reagents, a practical and reliable method for its preparation is available, enabling its use in a standard laboratory setting. A key contribution to its accessibility and application was detailed by Ellwood and Porter in 2009.[2]

Experimental Protocol: Synthesis of this compound

Materials:

-

N,N-Dimethylthioformamide (DMTF)

-

Methyl iodide (MeI)

-

Anhydrous diethyl ether

Procedure:

-

To a solution of N,N-dimethylthioformamide in anhydrous diethyl ether, slowly add a stoichiometric equivalent of methyl iodide at 0 °C with stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring for several hours.

-

The product will precipitate out of the solution as a crystalline solid.

-

Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield this compound.

Causality of Experimental Choices:

-

Anhydrous Conditions: The thioiminium salt is moisture-sensitive and can hydrolyze. Therefore, the use of anhydrous solvents and protection from atmospheric moisture are crucial for obtaining a pure product in high yield.

-

Low Temperature Addition: The reaction between N,N-dimethylthioformamide and methyl iodide is exothermic. Adding the methyl iodide at a low temperature helps to control the reaction rate and prevent the formation of byproducts.

-

Diethyl Ether as Solvent: The product is insoluble in diethyl ether, which facilitates its isolation by precipitation.

Caption: Step-by-step workflow for the synthesis of the thioiminium salt.

Applications in Organic Synthesis and Drug Development

The primary utility of this compound lies in its ability to act as a potent electrophile, enabling a variety of chemical transformations.

Conversion of Alcohols to Alkyl Iodides

A significant application, highlighted by Ellwood and Porter, is the conversion of primary and secondary alcohols to their corresponding alkyl iodides.[2][3] This transformation proceeds under neutral conditions with high efficiency and tolerates a wide range of functional groups.[2]

Mechanism of Iodination:

The reaction is proposed to proceed through the initial activation of the alcohol by the thioiminium salt to form an intermediate alkoxy-thioiminium salt. Subsequent nucleophilic attack by the iodide ion on the carbon atom of the alcohol, with the concomitant departure of N,N-dimethylthioformamide as a leaving group, yields the alkyl iodide.

Caption: Proposed mechanism for the conversion of alcohols to alkyl iodides.

This method is particularly valuable in the synthesis of complex molecules, including drug candidates, where mild reaction conditions and high functional group tolerance are paramount. The ability to selectively iodinate a primary alcohol in the presence of a secondary alcohol further underscores the utility of this reagent.[2]

Role as a Methylating and Phase Transfer Agent

Beyond its application in iodination reactions, this compound serves as a versatile methylating agent.[1] Its quaternary ammonium salt structure also allows it to function as a phase transfer catalyst, facilitating reactions between reactants in immiscible phases.[1] These properties are highly relevant in pharmaceutical and agrochemical development, where the introduction of methyl groups can significantly impact the biological activity and pharmacokinetic properties of a molecule.

Conclusion

This compound, while perhaps living in the shadow of its more famous cousin, Eschenmoser's salt, is a powerful and versatile reagent in its own right. Its straightforward synthesis, stability, and unique reactivity make it a valuable tool for organic chemists. The ability to effect the conversion of alcohols to iodides under neutral conditions with high selectivity is a testament to its utility. As the demand for efficient and selective synthetic methodologies continues to grow, particularly in the field of drug discovery, the applications of this potent thioiminium salt are poised for further expansion.

References

-

Ellwood, A. R.; Porter, M. J. Selective Conversion of Alcohols into Alkyl Iodides Using a Thioiminium Salt. J. Org. Chem.2009 , 74 (19), 7982–7985. [Link]

-

Selective Conversion of Alcohols into Alkyl Iodides Using a Thioiminium Salt. Organic Chemistry Portal. [Link]

Sources

An In-depth Technical Guide on N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium Iodide: Properties, Reactivity, and Avenues for Theoretical Exploration

This technical guide provides a comprehensive overview of N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide, a versatile reagent in modern organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes its known chemical properties, applications, and critically, outlines promising areas for theoretical and computational investigation. We aim to bridge the gap between its practical utility and the deeper mechanistic understanding that computational chemistry can offer.

Introduction: A Reagent of Growing Importance

This compound, also known as N,N-Dimethyl-N-(methylsulfanylmethylene)iminium iodide, is a quaternary ammonium salt with the chemical formula C4H10INS.[1][2] It is recognized as a valuable reagent in organic synthesis, primarily functioning as a methylating agent and a phase transfer catalyst.[3] Its utility extends to the synthesis of complex molecules, making it relevant in the pharmaceutical and agrochemical industries.[3] Despite its practical applications, a thorough theoretical examination of its electronic structure, reactivity, and reaction mechanisms remains a largely unexplored frontier. This guide will detail its known characteristics and propose avenues for computational studies to further elucidate its chemical behavior.

Physicochemical and Structural Properties

This compound is typically a white to yellow crystalline powder with a melting point in the range of 122-127 °C.

| Property | Value | Source |

| Molecular Formula | C4H10INS | [1][2] |

| Molecular Weight | ~231.10 g/mol | [2] |

| CAS Number | 29085-13-0 | [1][2] |

| Appearance | White to yellow powder/crystal | [2] |

| Melting Point | 122-126 °C | |

| Canonical SMILES | CC.[I-] | [1] |

| InChI Key | BPBAGFOLLWBKGJ-UHFFFAOYSA-M | [1] |

Synthesis and Spectroscopic Characterization

While widely available from commercial suppliers, detailed peer-reviewed synthesis protocols for this compound are not extensively documented in readily accessible literature. The synthesis would likely involve the reaction of a suitable N,N-dimethylthioamide with an activating agent and a source of iodide.

Proposed Synthetic Pathway

A plausible synthetic route, based on general principles of iminium salt formation, is outlined below. This represents a logical chemical pathway rather than a documented experimental protocol.

Figure 1: A proposed synthetic pathway for this compound.

Spectroscopic Analysis: An Area for Investigation

Comprehensive spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) are essential for the unambiguous characterization of this compound. While supplier specifications confirm its identity, detailed spectral assignments and their correlation with theoretical predictions are lacking in the literature. A thorough spectroscopic and computational study would be a valuable contribution to the field.

Reactivity and Synthetic Applications

The reactivity of this compound is centered around the electrophilic nature of the carbon atom double-bonded to the nitrogen and single-bonded to the sulfur. This makes it an effective reagent for the introduction of a dimethylaminomethylene group, which can then be further manipulated.

Conversion of Alcohols to Iodides

A documented application of this reagent is the conversion of alcohols to alkyl iodides. For instance, it has been used to convert 2-(4-methylphenyl)ethanol to 1-iodo-2-(4-methylphenyl)ethane in the presence of imidazole.

Experimental Protocol:

-

A solution of 2-(4-methylphenyl)ethanol (0.75 mmol) in toluene (3.5 mL) is heated to 85 °C.

-

This compound (1.12 mmol) and imidazole (0.37 mmol) are added to the heated solution.

-

The reaction mixture is stirred at 85 °C for 90 minutes.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The crude product is purified by flash chromatography to yield the corresponding alkyl iodide.

Mechanistic Considerations and Theoretical Approach

The mechanism of this transformation likely involves the initial activation of the alcohol by the iminium salt, followed by nucleophilic attack of the iodide ion.

Figure 2: A proposed mechanistic workflow for the conversion of an alcohol to an alkyl iodide.

A detailed theoretical investigation of this mechanism using Density Functional Theory (DFT) would provide valuable insights. Key areas for computational study include:

-

Transition State Analysis: Locating the transition states for the formation of the intermediate and the subsequent SN2 reaction would elucidate the reaction kinetics and the role of the imidazole base.

-

Reaction Energetics: Calculating the reaction energy profile would help in understanding the thermodynamic driving forces of the reaction.

-

Natural Bond Orbital (NBO) Analysis: This would provide information about the charge distribution and orbital interactions throughout the reaction pathway.

Opportunities for Theoretical and Computational Studies

The lack of in-depth theoretical studies on this compound presents a significant opportunity for computational chemists.

Molecular Modeling and Structural Analysis

-

Conformational Analysis: A systematic search for the low-energy conformers of the cation would provide a basis for understanding its solution-phase behavior.

-

DFT Optimization: Geometry optimization using DFT would yield accurate predictions of bond lengths, bond angles, and dihedral angles, which can be compared with future crystallographic data.

Spectroscopic Predictions

-

NMR and IR Spectra Simulation: The calculation of NMR chemical shifts and IR vibrational frequencies would aid in the interpretation of experimental spectra and provide a deeper understanding of the structure-property relationships.

Reactivity Descriptors

-

Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into its reactivity and regioselectivity in various reactions.

-

Electrostatic Potential (ESP) Mapping: Mapping the electrostatic potential onto the electron density surface would visually identify the electrophilic and nucleophilic sites of the molecule, guiding the prediction of its reactivity.

Conclusion

This compound is a valuable synthetic tool with established applications. However, a comprehensive understanding of its fundamental chemical properties from a theoretical perspective is currently lacking. This guide has summarized the available information and, more importantly, has outlined several avenues for future computational research. Such studies would not only deepen our understanding of this specific reagent but also contribute to the broader field of physical organic chemistry and rational catalyst design. The integration of experimental and theoretical approaches will undoubtedly unlock the full potential of this versatile molecule.

References

Sources

N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide chemical formula and molecular weight

An In-Depth Technical Guide to N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium Iodide

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical reagent this compound. It details its fundamental properties, synthesis, mechanism of action, and applications, providing field-proven insights and actionable protocols.

Introduction: A Versatile Reagent in Modern Organic Synthesis

This compound, also known as N,N-Dimethyl-N-(methylsulfanylmethylene)iminium Iodide, is a valuable and versatile reagent in organic chemistry.[1][2] While it may not be as widely recognized as more common reagents, it serves as a powerful tool for the introduction of functional groups, particularly in the synthesis of complex molecules relevant to pharmaceutical and agrochemical development.[2][3] Its structure, featuring a reactive iminium cation, allows for effective interaction with a wide range of nucleophiles, making it an essential component in the synthetic chemist's toolbox.[2] This guide will explore the core attributes of this reagent, providing the necessary technical depth for its effective application in a laboratory setting.

Core Physicochemical Properties

The utility of any chemical reagent begins with a thorough understanding of its fundamental physical and chemical properties. These characteristics dictate its handling, storage, and reactivity.

| Property | Value | Source(s) |

| Chemical Formula | C₄H₁₀INS | [1][4] |

| Molecular Weight | 231.10 g/mol | [1][4] |

| CAS Number | 29085-13-0 | [1] |

| Appearance | White to yellow or orange-green powder/crystal | [1][4][5] |

| Melting Point | 122-127 °C | [5] |

| Canonical SMILES | CC.[I-] | [4] |

| InChI Key | BPBAGFOLLWBKGJ-UHFFFAOYSA-M | [4] |

Synthesis and Mechanism

Synthesis of the Reagent

The preparation of this compound is a straightforward process, typically involving the reaction of a thioamide precursor with an alkylating agent. This reaction leverages the nucleophilicity of the sulfur atom, followed by the formation of the stable iminium iodide salt.

Caption: Synthesis of the title compound from dimethylthioformamide and methyl iodide.

Mechanism of Action: An Electrophilic Partner

The reactivity of this compound stems from the electrophilic nature of the iminium carbon atom. The positive charge on the nitrogen is delocalized, making the carbon atom susceptible to attack by nucleophiles. The methylsulfanyl group (-SMe) is an excellent leaving group, facilitating the substitution reaction.

This mechanism allows the reagent to act as a versatile building block. When a nucleophile attacks, the methylsulfanyl group is displaced, and a new carbon-nucleophile bond is formed, effectively transferring the "dimethylaminomethylene" moiety to the substrate.

Caption: General mechanism of nucleophilic attack on the iminium carbon.

Applications in Organic Synthesis

This reagent is a key player in constructing complex organic molecules. Its applications are diverse, primarily centered on its ability to introduce a formyl group equivalent or to act as a versatile electrophile.

-

Formylation and Vilsmeier-Haack Type Reactions: It can be used to introduce a CHO group onto activated aromatic and heteroaromatic rings, a fundamental transformation in synthetic chemistry.

-

Synthesis of Heterocycles: It serves as a precursor for building various heterocyclic rings, which are common scaffolds in medicinal chemistry.

-

Conversion of Alcohols to Iodides: A notable application is the efficient conversion of primary and secondary alcohols into their corresponding iodides under mild conditions. This is particularly valuable when dealing with sensitive substrates where harsh reagents are not viable.

-

Phase Transfer Catalysis: The quaternary ammonium structure allows it to function as a phase transfer catalyst, improving reaction rates and efficiency in biphasic systems.[2]

Detailed Experimental Protocol: Conversion of an Alcohol to an Iodide

The following protocol is a representative example of the reagent's application, adapted from established methodologies. This self-validating procedure includes reaction setup, workup, and purification.

Objective: To convert 2-(4-methylphenyl)ethanol to 1-iodo-2-(4-methylphenyl)ethane.

Materials:

-

2-(4-methylphenyl)ethanol

-

This compound (the reagent)

-

Imidazole

-

Toluene

-

Silica Gel for column chromatography

-

Petrol (petroleum ether)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-(4-methylphenyl)ethanol (0.75 mmol) in toluene (3.5 mL).

-

Heating: Heat the solution to 85 °C.

-

Addition of Reagents: To the heated solution, add this compound (1.12 mmol) and imidazole (0.37 mmol). The imidazole acts as a catalyst.

-

Reaction Monitoring: Stir the mixture vigorously at 85 °C for 90 minutes. The reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting alcohol.

-

Cooling and Concentration: After the reaction is complete, cool the mixture to room temperature. Remove the toluene solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude residue is then purified by flash column chromatography on silica gel, using petrol (petroleum ether) as the eluent. This step isolates the desired product from unreacted starting material and byproducts.

-

Product Isolation: The fractions containing the pure product are combined and concentrated in vacuo to yield 1-iodo-2-(4-methylphenyl)ethane as a colorless oil.

Caption: Experimental workflow for the conversion of an alcohol to an iodide.

Safety and Handling

As with any chemical reagent, proper safety protocols must be strictly followed.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[6][7]

-

Hazards: This compound is classified as causing serious eye irritation. It may also cause skin and respiratory irritation.[6][7] In case of fire, use a water spray, alcohol-resistant foam, or dry chemical extinguisher.[6]

Conclusion

This compound is a highly effective reagent with specialized applications in organic synthesis. Its ability to function as a versatile electrophile, particularly in the conversion of alcohols to iodides and in formylation reactions, makes it a valuable asset for medicinal and materials chemists. Understanding its properties, mechanism, and proper handling procedures, as outlined in this guide, is crucial for leveraging its full synthetic potential in a safe and efficient manner.

References

-

Material Safety Data Sheet. XRF Scientific. [Link]

-

This compound (C4H10NS). PubChemLite. [Link]

-

This compound. Chongqing Chemdad Co.. [Link]

Sources

- 1. This compound [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. beta.lakeland.edu [beta.lakeland.edu]

- 7. xrfscientific.com [xrfscientific.com]

- 8. fishersci.com [fishersci.com]

- 9. downloads.ossila.com [downloads.ossila.com]

Methodological & Application

Application Notes & Protocols: The Utility of N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium Iodide in Modern Organic Synthesis

Introduction: A Versatile Electrophilic Reagent

N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide (CAS No. 29085-13-0) is a stable, yet highly reactive, quaternary ammonium salt that has carved a niche in organic synthesis as a potent electrophilic activating agent.[1] While sometimes referred to by its synonym, N,N-Dimethyl-N-(methylsulfanylmethylene)iminium Iodide, its utility stems from the electron-deficient carbon atom situated between the nitrogen and sulfur, making it an excellent target for nucleophilic attack.[2][3] This unique structural feature allows for a range of chemical transformations, most notably the efficient conversion of alcohols into alkyl iodides under mild conditions.

This guide provides an in-depth look at the properties, mechanism, and reaction protocols for this reagent, with a primary focus on its application in dehydroxy-iodination reactions. We will explore the causality behind the experimental choices, provide a detailed step-by-step protocol, and offer insights for troubleshooting common issues.

Reagent Profile, Safety, and Handling

Before utilization, a thorough understanding of the reagent's properties and safety requirements is paramount. This compound is a solid that requires careful handling to ensure experimental success and user safety.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 29085-13-0 | [3] |

| Molecular Formula | C₄H₁₀INS | [3] |

| Molecular Weight | 231.10 g/mol | |

| Appearance | White to yellow crystalline powder | [3] |

| Melting Point | 122 - 127 °C | [4] |

| Purity | Typically >95% |

Safety, Storage, and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.

-

Hazard Identification : The primary hazards are serious eye damage and irritation (H318/H319). It is also harmful if swallowed and may cause skin and respiratory irritation.

-

Personal Protective Equipment (PPE) : Always wear safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Storage : The reagent is sensitive to moisture and light. It should be stored in a tightly sealed container in a cool, dry place (recommended 2-8 °C) under an inert atmosphere (e.g., nitrogen or argon).[4]

-

In case of Exposure :

-

Eyes : Immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Skin : Wash off with soap and plenty of water.

-

Ingestion : Do not induce vomiting. Rinse mouth with water and seek medical attention.

-

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations.

Core Application: Dehydroxy-iodination of Alcohols

One of the most valuable applications of this compound is the direct conversion of primary and secondary alcohols to their corresponding alkyl iodides. This transformation is a powerful alternative to harsher methods (e.g., using HI or P/I₂) and proceeds with high efficiency.

Principle and Mechanism of Action

The reaction proceeds via the activation of the alcohol's hydroxyl group. The core of the reagent is the electrophilic iminium carbon. The reaction mechanism involves two key steps:

-

Nucleophilic Attack & Activation : The oxygen atom of the alcohol acts as a nucleophile, attacking the electrophilic carbon of the ammonium salt. This forms a new C-O bond and results in an unstable intermediate, effectively "activating" the hydroxyl group and converting it into a good leaving group.

-

Sₙ2 Displacement : The iodide counter-ion, now a free nucleophile in the reaction medium, performs a backside attack on the carbon atom that was originally bonded to the oxygen. This Sₙ2 displacement inverts the stereochemistry if the carbon is chiral and releases the alkyl iodide product along with N,N-dimethylthioformamide as a byproduct.

The use of a non-nucleophilic base, such as imidazole, can facilitate the initial activation step by acting as a proton shuttle.

Caption: Mechanism of alcohol to iodide conversion.

Detailed Experimental Protocol

This protocol is adapted from an established procedure for the iodination of a primary alcohol and can be generalized for similar substrates.

Objective : To synthesize an alkyl iodide from a primary or secondary alcohol.

Materials :

-

This compound (Reagent 1)

-

Substrate alcohol

-

Imidazole (optional, as catalyst)

-

Anhydrous toluene (or other suitable non-polar solvent)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser

-

Inert gas supply (Nitrogen or Argon)

-

Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Procedure :

-

Setup : Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

-

Reagent Addition : To the flask, add the substrate alcohol (1.0 eq.) and dissolve it in anhydrous toluene (approx. 0.2 M concentration).

-

Heating : Begin stirring and heat the solution to the desired reaction temperature (e.g., 85 °C).

-

Initiation : Once the solution is at temperature, add this compound (1.5 eq.) and imidazole (0.5 eq.). The imidazole acts as a mild, non-nucleophilic base to facilitate the reaction.

-

Reaction Monitoring : Stir the mixture vigorously at temperature for 1.5 to 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting alcohol.

-

Workup :

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture in vacuo using a rotary evaporator to remove the toluene.

-

The crude residue can be directly purified.

-

-

Purification : Purify the crude product by flash column chromatography on silica gel, typically using a non-polar eluent such as hexanes or petrol ether, to afford the pure alkyl iodide.

Example Reaction Data

The following table summarizes the parameters for a specific literature-reported reaction.

| Parameter | Details |

| Substrate | 2-(4-methylphenyl)ethanol (0.75 mmol) |

| Reagent 1 | 1.12 mmol (1.5 eq.) |

| Catalyst | Imidazole (0.37 mmol, 0.5 eq.) |

| Solvent | Toluene (3.5 mL) |

| Temperature | 85 °C |

| Time | 90 min |

| Product | 1-iodo-2-(4-methylphenyl)ethane |

| Yield | 92% |

Experimental Workflow Visualization

Caption: General workflow for alcohol iodination.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Wet solvent or glassware.2. Reagent has degraded due to improper storage.3. Insufficient temperature or reaction time. | 1. Ensure all glassware is oven-dried and use freshly distilled, anhydrous solvent.2. Use a fresh bottle of the reagent stored under inert gas.3. Increase temperature slightly (e.g., to 100 °C) or extend reaction time, monitoring by TLC. |

| Multiple Spots on TLC | 1. Substrate degradation.2. Formation of elimination byproducts (for secondary alcohols). | 1. Consider a lower reaction temperature.2. Ensure the base used (imidazole) is non-nucleophilic and non-hindered. |

| Difficult Purification | 1. Byproduct (N,N-dimethylthioformamide) co-elutes with the product. | 1. Perform an aqueous workup (wash with water/brine) before chromatography to remove the water-soluble amide byproduct.2. Adjust the polarity of the chromatography eluent. |

Conclusion

This compound is a highly effective reagent for the mild and efficient conversion of alcohols to alkyl iodides. Its stability, ease of handling (with appropriate precautions), and high reactivity make it a valuable tool for synthetic chemists in both academic and industrial research. The protocol described provides a reliable method for achieving this important functional group transformation, expanding the synthetic chemist's toolkit for creating complex molecules in pharmaceutical and materials science development.

References

-

Nature Portfolio. Expedient syntheses of N-heterocycles via intermolecular amphoteric diamination of allenes. [Link]

-

Chemdad. This compound. [Link]

Sources

Application Notes and Protocols for N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide in Olefination Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Reagent